molecular formula C15H21N5O4 B141774 Riboprine CAS No. 7724-76-7

Riboprine

Cat. No. B141774
CAS RN: 7724-76-7
M. Wt: 335.36 g/mol
InChI Key: USVMJSALORZVDV-SDBHATRESA-N
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Description

Synthesis of Activated Pyrimidine Ribonucleotides

The study presented in the first paper demonstrates a novel synthesis of activated pyrimidine ribonucleotides under prebiotically plausible conditions. This synthesis bypasses the need for free ribose and canonical nucleobases, instead using arabinose amino-oxazoline and anhydronucleoside intermediates. The starting materials, such as cyanamide and cyanoacetylene, are considered plausible prebiotic feedstock molecules. The presence of inorganic phosphate from the beginning is crucial as it acts as a catalyst and buffer throughout the reaction sequence .

NAD+ Precursor Vitamins in Human Nutrition

The second paper discusses the role of various NAD+ precursors, including nicotinic acid, nicotinamide, and nicotinamide riboside, in human nutrition. It highlights the potential benefits of increased NAD+ synthesis, such as protection against neurological degeneration and infection. Nicotinamide riboside, in particular, is identified as a unique precursor that supports neuronal NAD+ synthesis, suggesting its potential for supplementation and further research .

Functional Groups in Hairpin Ribozyme Catalysis

The third paper explores the importance of specific purine functional groups in the catalytic activity of the hairpin ribozyme. By using synthetic chemistry techniques, the study examines how alterations to purine residues affect RNA cleavage kinetics. The findings indicate that certain hydrogen bonds are crucial for the ribozyme's activity and propose a secondary structure model for loop B of the hairpin .

Ribosomal Synthesis of Modified Peptides

In the fourth paper, the ribosomal synthesis of peptides containing dehydrobutyrine and methyllanthionine is reported. This involves the incorporation of vinylglycine, followed by its isomerization and intramolecular reactions. This study contributes to the understanding of ribosomal synthesis and the potential for creating novel peptide structures .

Feedback Mechanisms in Purine Ribotide Synthesis

The fifth paper delves into the feedback mechanisms that regulate the de novo synthesis of purine ribotides. It discusses the multienzyme system involved in converting various precursors into inosinic acid and how feedback inhibition may play a role in controlling the synthesis rate. This research provides insights into the complex regulation of purine biosynthesis .

Metabolism of Allopurinol

The sixth paper investigates the metabolism of allopurinol and the formation of allopurinol-1-riboside in the context of purine nucleoside phosphorylase deficiency. The study reveals that allopurinol-1-riboside can be formed indirectly via allopurinol-1-ribotide, providing new insights into the metabolic pathways of allopurinol and its metabolites .

Hammerhead Ribozyme Cleavage Efficiency

The seventh paper examines the role of specific purine amino and hydroxyl groups in the cleavage efficiency of a hammerhead ribozyme. By synthesizing modified ribozymes with excised functional groups, the study assesses the impact on substrate binding and the catalytic reaction. The results highlight the significance of certain groups for the ribozyme's function .

Anti-obesity Effects of N-(D-Ribopyranosyl)Taurine

Finally, the eighth paper presents the anti-obesity effects of N-(d-Ribopyranosyl)taurine sodium salt (T-Rib) in diet-induced obesity and taurine deficiency rat models. The study shows that T-Rib supplementation can suppress body weight gain and reduce adipose tissue, suggesting its potential as an anti-obesity agent .

Scientific Research Applications

Riboprine and Hepatitis C Virus (HCV) Activity

Riboprine has been studied for its effects on viral activities, specifically in the context of hepatitis C virus (HCV). It was found that Riboprine (referred to as Ribavirin in the study) antagonizes the in vitro anti-HCV activity of 2′-C-methylcytidine, an active component of the experimental anti-HCV drug valopicitabine. This interaction may have significant implications when considering clinical studies and drug combinations for HCV treatment (Coelmont et al., 2006).

Anticancer Potential

In cancer research, Riboprine has been identified as a potent anticancer agent. Studies show that Riboprine induces strong anticancer activities such as apoptosis (programmed cell death) and modulation of gene expression in leukemic cells. This indicates its potential as a treatment option in cancer therapy (Kökény et al., 2009).

Metabolic Engineering and Riboflavin Production

Research on metabolic engineering highlights the potential of Riboprine in enhancing riboflavin production by alleviating dissolved oxygen limitation. This is crucial in the industrial production of riboflavin, indicating that Riboprine can play a role in improving the efficiency and yield of riboflavin in manufacturing processes (You et al., 2021).

Riboprine in Antiviral Drug Studies

In the context of antiviral drug studies, Riboprine has been explored for its effectiveness. The drug's interaction with other antiviral drugs and its impact on biological systems, particularly in the treatment of viruses like Herpes simplex virus type 1, has been studied. These studies provide insights into the mechanisms and potential synergistic effects of Riboprine when used in combination with other drugs (Ding et al., 2013).

Riboprine and COVID-19

Significantly, recent research has identified Riboprine as a promising candidate for repurposing against SARS-CoV-2 (COVID-19). It demonstrates a strong potential to inhibit the replication of SARS-CoV-2 variants, indicating its applicability in current and future pandemic response efforts (Rabie & Abdalla, 2022).

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVMJSALORZVDV-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057828
Record name Riboprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riboprine

CAS RN

7724-76-7
Record name Isopentenyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7724-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riboprine [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riboprine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Riboprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Riboprine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EU82FAZ5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
AM Rabie, M Abdalla - ACS Bio & Med Chem Au, 2022 - ACS Publications
… that, among the six NAs, riboprine and forodesine are able to … , 0.28, and 0.40 μM for riboprine and about 0.20, 0.31, and … activities for forodesine-TP and riboprine-TP. Both nucleotides …
Number of citations: 13 pubs.acs.org
AM Rabie, M Abdalla - Medicinal Chemistry Research, 2023 - Springer
… riboprine and forodesine, respectively. Based on these current results and previous data [24,25,26,27], we can conclude that, first, riboprine … inhibitory effects of riboprine and forodesine …
Number of citations: 10 link.springer.com
AM Rabie, M Abdalla - ChemistrySelect, 2022 - Wiley Online Library
… of riboprine and forodesine, respectively. Depending on the current research findings supported with the previous results, 24-27 we can conclude that, first, riboprine … of riboprine and …
M Abdalla, AM Rabie - Computational Biology and Chemistry, 2023 - Elsevier
… of these NAs, with riboprine and forodesine being at the top. … of 189 and 408 nM for riboprine and 207 and 657 nM for … , led by the two NAs riboprine and forodesine, to successfully …
Number of citations: 11 www.sciencedirect.com
MA Bakowski, N Beutler, E Chen, TTH Nguyen… - BioRxiv, 2020 - biorxiv.org
… Based on a perceived shift in activity in the presence of remdesivir, compounds were tested in a checkerboard synergy matrix and we identified the nucleoside analog riboprine (N6-…
Number of citations: 22 www.biorxiv.org
MA Bakowski, N Beutler, KC Wolff… - Nature …, 2021 - nature.com
… From this screen we identified the nucleoside analog riboprine (N6-isopentenyladenosine, previously investigated as an antineoplastic agent, for treatment of nausea and surgical site …
Number of citations: 82 www.nature.com
MA Bakowski, N Beutler, E Chen, TTH Nguyen… - 2020 - pesquisa.bvsalud.org
… We also identified synergistic interaction of the nucleoside analog riboprine and a folate antagonist 10-deazaaminopterin with remdesivir. Overall, seven clinically approved drugs (…
Number of citations: 2 pesquisa.bvsalud.org
PS Sawant, AS Dhabe - Journal of Pharmacognosy and …, 2023 - phytojournal.com
… Riboprine is an isopentenyl derivative of adenosine naturally derived from certain plants and purine nucleoside with potential antineoplastic activity. Riboprine may cause cell cycle …
Number of citations: 0 www.phytojournal.com
MS Bekheit, SS Panda, AS Girgis - European Journal of Medicinal …, 2023 - Elsevier
… The molecular docking results revealed that some of the compounds were with promising binding energies in both enzymes relative to Riboprine-TP and Forodesine-TP (triphosphates). …
Number of citations: 2 www.sciencedirect.com
M Gideon, Z Ladan, EK Duniya… - Fine Chemical …, 2023 - ojs.wiserpub.com
… An example is the expected potent clinical inhibitory effects of riboprine and forodesine against SARS-CoV-2 replication principally attributed to the triple synergistic inhibitory activities …
Number of citations: 2 ojs.wiserpub.com

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